molecular formula C19H19N3O2 B509566 [4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone CAS No. 892693-38-8

[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone

Cat. No. B509566
CAS RN: 892693-38-8
M. Wt: 321.4g/mol
InChI Key: JUCKYURFCJJQEK-UHFFFAOYSA-N
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Description

“4-(4-Aminophenyl)piperazin-1-ylmethanone” is a chemical compound with the molecular formula C16H19N3O . It is a key intermediate in the synthesis of certain medicines .


Synthesis Analysis

The compound can be synthesized using a multistep process. One such method involves using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and (S)-N′-(2-(benzyloxy)propylidene)formohydrazide as starting materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 269.342 Da and a monoisotopic mass of 269.152802 Da .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of other complex compounds .

Scientific Research Applications

4-APB has a wide range of applications in scientific research. It has been used to study the effects of serotonin and dopamine in the brain, as well as to investigate the therapeutic effects of [4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone drugs. It has also been used to study the effects of psychoactive drugs on behavior, as well as to investigate the mechanisms of action of various drugs. In addition, 4-APB has been used in studies of the effects of stress on the brain, as well as to examine the effects of various drugs on memory and learning.

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

As such, its bioavailability, metabolism, and excretion profiles are currently unknown .

Result of Action

Some related compounds have been shown to increase the phosphorylation of certain proteins in cell lines , suggesting that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, some compounds are more stable and effective at certain pH levels or temperatures .

Advantages and Limitations for Lab Experiments

4-APB has several advantages for use in laboratory experiments. It is relatively easy to obtain and is highly stable, making it ideal for long-term storage. It is also relatively inexpensive, making it cost-effective for use in research. The major limitation of 4-APB is that its effects are not fully understood, making it difficult to predict the outcome of experiments.

Future Directions

The future of 4-APB is promising, as it has potential applications in a variety of fields. Further research is needed to fully understand the effects of 4-APB on the body and to develop new uses for it. Possible future directions include the development of new [4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone drugs, the investigation of the effects of 4-APB on the brain, and the use of 4-APB in the treatment of various disorders. Additionally, further research is needed to explore the potential of 4-APB as a therapeutic agent in humans.

Synthesis Methods

4-APB is synthesized using a variety of methods, including the reductive amination of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) with 4-amino-1-benzofuran-2-carboxylic acid. This method involves the reaction of the two compounds in an aqueous solution at a temperature of 70°C, followed by the addition of a base to neutralize the reaction. The yield of the reaction is typically very high, with yields of up to 99%. Other methods of synthesis include the reaction of 4-bromo-2,5-dimethoxyphenethylamine with 4-amino-2-chlorobenzofuran-1-carboxylic acid and the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with 4-amino-1-benzofuran-2-carboxylic acid.

properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKYURFCJJQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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